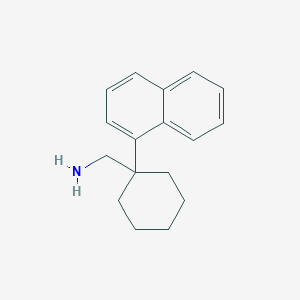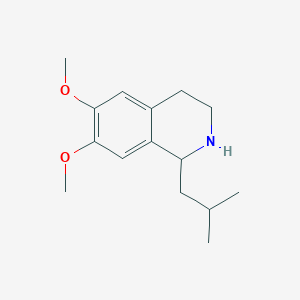![molecular formula C10H19N5O B256294 5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B256294.png)
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as DMABN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazine derivatives and is known for its unique properties such as its ability to act as a fluorescent probe and its potential use as a therapeutic agent.
科学的研究の応用
DMABN has been widely studied for its potential applications in scientific research. One of the most common uses of DMABN is as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. DMABN has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying metal ion homeostasis in biological systems.
In addition to its use as a fluorescent probe, DMABN has also been studied for its potential therapeutic applications. DMABN has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer. DMABN has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal pathogens.
作用機序
The mechanism of action of DMABN is not fully understood, but it is believed to involve the chelation of metal ions and the formation of reactive oxygen species (ROS). DMABN has been shown to induce apoptosis in cancer cells, which may be due to its ability to generate ROS and cause oxidative stress.
Biochemical and Physiological Effects
DMABN has been shown to have a variety of biochemical and physiological effects. In addition to its ability to chelate metal ions and generate ROS, DMABN has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. DMABN has also been shown to modulate the activity of ion channels such as the potassium channel, which may contribute to its antitumor activity.
実験室実験の利点と制限
One of the main advantages of DMABN is its ability to act as a fluorescent probe for the detection of metal ions. DMABN has been shown to exhibit high selectivity and sensitivity towards metal ions, making it a useful tool for studying metal ion homeostasis in biological systems. However, one of the limitations of DMABN is its potential toxicity, which may limit its use in vivo.
将来の方向性
There are several potential future directions for research on DMABN. One area of interest is the development of DMABN-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the development of DMABN-based fluorescent probes for the detection of metal ions in vivo. Additionally, further studies are needed to elucidate the mechanism of action of DMABN and its potential side effects.
合成法
The synthesis of DMABN involves the reaction of 4-(dimethylamino)butylamine with 2,4,6-trichloro-1,3,5-triazine in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to yield DMABN. This method has been reported to yield DMABN in high purity and yield.
特性
製品名 |
5-{[4-(dimethylamino)butyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C10H19N5O |
分子量 |
225.29 g/mol |
IUPAC名 |
5-[4-(dimethylamino)butylamino]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H19N5O/c1-8-9(12-10(16)14-13-8)11-6-4-5-7-15(2)3/h4-7H2,1-3H3,(H2,11,12,14,16) |
InChIキー |
RUYZBORDVVXRQN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
正規SMILES |
CC1=NNC(=O)N=C1NCCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(cyclopropylcarbonyl)-4-piperidinyl]-5-fluoro-1H-benzimidazole](/img/structure/B256213.png)

![1-[3-(3-Methoxyphenyl)propyl]piperazine](/img/structure/B256217.png)
![1-[2-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B256218.png)
![hexahydro-2H-thieno[3,4-b][1,4]oxazine 6,6-dioxide](/img/structure/B256219.png)
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine](/img/structure/B256222.png)


![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B256241.png)


![N-[2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]-3-methylbutanamide](/img/structure/B256245.png)
![N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
